molecular formula C4H6N4S B2850219 1-methyl-1H-1,2,3-triazole-4-carbothioamide CAS No. 1849225-56-4

1-methyl-1H-1,2,3-triazole-4-carbothioamide

Cat. No. B2850219
CAS RN: 1849225-56-4
M. Wt: 142.18
InChI Key: ODYJBZUGJMCLMP-UHFFFAOYSA-N
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Description

1-methyl-1H-1,2,3-triazole-4-carbothioamide is a derivative of triazole . Triazole compounds, which contain two carbon and three nitrogen atoms, are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Molecular Structure Analysis

The molecular formula of 1-methyl-1H-1,2,3-triazole-4-carbothioamide is CHNO with an average mass of 111.102 Da and a monoisotopic mass of 111.043259 Da .

Mechanism of Action

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They can interact with biomolecular targets and improve solubility .

Future Directions

Given the broad biological activities of triazole compounds, there is a growing interest in their potential as antiviral agents . The development of novel effective antiviral agents is urgently needed, and 1,2,3-triazoles have attracted significant interest in medicinal chemistry for their various biological activities and diverse properties . This suggests a promising future direction for the study and application of 1-methyl-1H-1,2,3-triazole-4-carbothioamide and similar compounds.

properties

IUPAC Name

1-methyltriazole-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c1-8-2-3(4(5)9)6-7-8/h2H,1H3,(H2,5,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYJBZUGJMCLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1849225-56-4
Record name 1-methyl-1H-1,2,3-triazole-4-carbothioamide
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